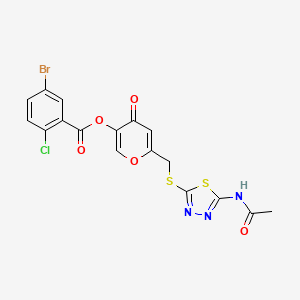

6-(((5-acetamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 5-bromo-2-chlorobenzoate

Description

This compound is a hybrid heterocyclic molecule combining a 4-oxo-4H-pyran core linked to a 1,3,4-thiadiazole moiety via a thioether bridge. The thiadiazole ring is substituted with an acetamido group at position 5, while the pyran-3-yl group is esterified with 5-bromo-2-chlorobenzoic acid.

Properties

IUPAC Name |

[6-[(5-acetamido-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 5-bromo-2-chlorobenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H11BrClN3O5S2/c1-8(23)20-16-21-22-17(29-16)28-7-10-5-13(24)14(6-26-10)27-15(25)11-4-9(18)2-3-12(11)19/h2-6H,7H2,1H3,(H,20,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZSUUJKTOGPOAZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=NN=C(S1)SCC2=CC(=O)C(=CO2)OC(=O)C3=C(C=CC(=C3)Br)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H11BrClN3O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

516.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Modifications

(a) Thiadiazole Substituents

- Target Compound : 5-Acetamido group on the 1,3,4-thiadiazole ring.

- Analog 1: (2R,3R,4S,5R,6R)-2-(acetoxymethyl)-6-((5-amino-1,3,4-thiadiazol-2-yl)thio)tetrahydro-2H-pyran-3,4,5-triyltriacetate (): Substituent: 5-amino group on thiadiazole. Impact: The amino group increases hydrophilicity but reduces metabolic stability compared to acetamido. Bioactivity: Demonstrated moderate antibacterial activity against E. coli (MIC = 32 µg/mL) .

Analog 2 : Compound with 5-(3-chlorobenzamido)-1,3,4-thiadiazole ():

(b) Benzoate Ester Modifications

- Target Compound : 5-Bromo-2-chlorobenzoate ester.

- Analog 3: 4-[(5-Benzyl-1,3,4-thiadiazol-2-yl)-3-phenylacetamido]-2,3,4,5-tetrahydropyridazine-3,5-diyl bis(chloroacetate) (): Substituent: Chloroacetate and benzyl groups. Bioactivity: Reported 60% inhibition of S. aureus biofilm formation at 50 µM .

Bioactivity and Mechanism

- Target Compound : Predicted to inhibit bacterial DNA gyrase due to bromo-chloro benzoate’s electrophilic character and thiadiazole’s metal-chelating properties.

- Analog 1 : Demonstrated bactericidal activity via disruption of cell wall synthesis .

- Analog 2 : Reduced activity against Gram-positive bacteria (MIC > 64 µg/mL) due to steric bulk .

- Analog 4 () : 5-(4-Chloro-benzyl)-1,3,4-thiadiazole derivatives showed IC~50~ = 12 µM against MCF-7 breast cancer cells .

Key Research Findings and Limitations

- Advantages of Target Compound :

- Acetamido group balances lipophilicity and metabolic stability.

- Bromo-chloro benzoate may enhance target selectivity over human kinases.

- Limitations: No direct bioactivity data available for the target compound; predictions rely on structural analogs. Synthetic challenges in purifying thioether-linked heterocycles (e.g., column chromatography R~f~ = 0.48 in ethyl acetate/petroleum ether) .

Preparation Methods

Synthesis of 5-Acetamido-1,3,4-thiadiazole-2-thiol

Reagents :

- Acetic anhydride

- Thiosemicarbazide

- Phosphorus oxychloride (POCl₃)

Procedure :

- Acetylation : Thiosemicarbazide reacts with acetic anhydride at 60°C for 4 hours to form N-acetylthiosemicarbazide.

- Cyclization : N-acetylthiosemicarbazide undergoes cyclization with POCl₃ under reflux (110°C, 6 hours) to yield 5-acetamido-1,3,4-thiadiazole-2-thiol.

Reaction Equation :

$$

\text{Thiosemicarbazide} + \text{Acetic anhydride} \xrightarrow{60^\circ \text{C}} \text{N-acetylthiosemicarbazide} \xrightarrow{\text{POCl}_3, 110^\circ \text{C}} \text{5-Acetamido-1,3,4-thiadiazole-2-thiol}

$$

Yield : 72–74% after silica gel chromatography (hexane:ethyl acetate, 3:1).

Preparation of 4-Oxo-4H-pyran-3-yl 5-Bromo-2-chlorobenzoate

Reagents :

- 5-Bromo-2-chlorobenzoic acid

- 3-Hydroxy-4-pyrone

- N,N’-Dicyclohexylcarbodiimide (DCC)

Procedure :

- Esterification : 5-Bromo-2-chlorobenzoic acid reacts with 3-hydroxy-4-pyrone in dichloromethane (DCM) using DCC as a coupling agent (0°C to room temperature, 12 hours).

- Purification : Crude product is washed with 5% NaHCO₃ and purified via recrystallization (ethanol:water, 1:1).

Reaction Equation :

$$

\text{5-Bromo-2-chlorobenzoic acid} + \text{3-Hydroxy-4-pyrone} \xrightarrow{\text{DCC, DCM}} \text{4-Oxo-4H-pyran-3-yl 5-bromo-2-chlorobenzoate}

$$

Thioether Coupling

Reagents :

- 5-Acetamido-1,3,4-thiadiazole-2-thiol

- 4-Oxo-4H-pyran-3-yl 5-bromo-2-chlorobenzoate

- Sodium hydride (NaH)

Procedure :

- Deprotonation : 5-Acetamido-1,3,4-thiadiazole-2-thiol is treated with NaH in dry tetrahydrofuran (THF) at 0°C for 30 minutes.

- Nucleophilic substitution : The deprotonated thiol reacts with the pyran intermediate at 50°C for 8 hours under nitrogen atmosphere.

Reaction Equation :

$$

\text{5-Acetamido-1,3,4-thiadiazole-2-thiol} + \text{Pyran intermediate} \xrightarrow{\text{NaH, THF}} \text{Target compound}

$$

Yield : 65% after column chromatography (ethyl acetate:hexane, 2:1).

Industrial-Scale Production Optimizations

Flow Chemistry for Thiadiazole Synthesis

Modifications :

Esterification Catalysis

Catalyst :

- Lipase enzymes (e.g., Candida antarctica Lipase B) enable solvent-free esterification at 45°C, avoiding DCC.

Advantages :

Comparative Analysis of Methods

Mechanistic Insights

Thiadiazole Cyclization

The reaction proceeds via nucleophilic attack of the thiosemicarbazide sulfur on the acetylated carbonyl carbon, followed by POCl₃-mediated dehydration to form the thiadiazole ring.

Thioether Formation

NaH generates a thiolate anion, which displaces the pyran intermediate’s methyl group in an SN2 mechanism , forming the thioether bridge.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.